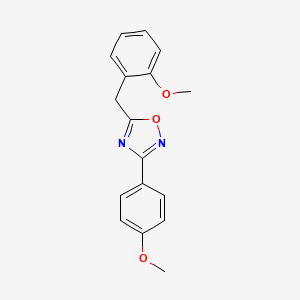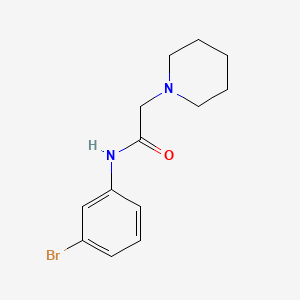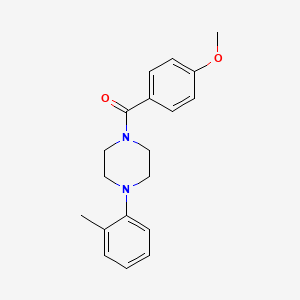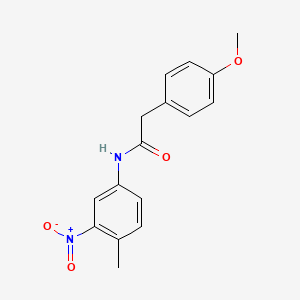
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as MOBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MOBD is a heterocyclic compound that belongs to the oxadiazole family and has a molecular formula of C17H16N2O3.
Mecanismo De Acción
The exact mechanism of action of 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. This compound has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds. This allows for higher concentrations of this compound to be used without causing harm to cells or animals. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are many potential future directions for research on 5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also shown promise as a potential anticancer agent, and further research is needed to explore its potential in this area. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with even greater therapeutic potential.
Métodos De Síntesis
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 2-methoxybenzylhydrazine with 4-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 2-methoxybenzylhydrazine with ethyl chloroformate followed by the addition of 4-methoxybenzoyl chloride.
Aplicaciones Científicas De Investigación
5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown promising results in scientific research as a potential therapeutic agent for various diseases. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-9-7-12(8-10-14)17-18-16(22-19-17)11-13-5-3-4-6-15(13)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLNTMQOFCYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)




![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)

